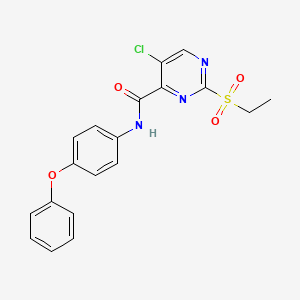

5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide

Description

5-Chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chloro substituent at position 5, an ethylsulfonyl group at position 2, and a 4-phenoxyphenyl carboxamide moiety. Pyrimidine scaffolds are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors .

Properties

IUPAC Name |

5-chloro-2-ethylsulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-2-28(25,26)19-21-12-16(20)17(23-19)18(24)22-13-8-10-15(11-9-13)27-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRVLPMMWYBUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the ethylsulfonyl group: This step may involve the reaction of the pyrimidine intermediate with ethylsulfonyl chloride in the presence of a base.

Coupling with 4-phenoxyphenylamine: The final step involves the coupling of the intermediate with 4-phenoxyphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted pyrimidines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Functional Group Impact on Pharmacological Properties

- Sulfonyl vs. Sulfanyl Groups : Ethylsulfonyl in the target compound improves oxidative stability compared to sulfanyl analogs (e.g., ), which are prone to metabolic oxidation .

- Conversely, methoxy or sulfamoyl groups may improve aqueous solubility .

- Heterocyclic Moieties : Analogs with thiadiazole () or furan () rings introduce distinct electronic profiles, which could modulate receptor binding or enzymatic inhibition .

Biological Activity

5-Chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies and patents.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 305.78 g/mol

- CAS Number : 38275-34-2

The presence of the chloro group, ethyl sulfonyl moiety, and phenoxyphenyl substituent contributes to its unique reactivity and biological profile.

1. Antifungal Activity

Research has shown that compounds similar to this compound exhibit potent antifungal properties. For instance, derivatives with sulfonate groups have demonstrated significant antifungal activity against various pathogens such as Rhizoctonia solani and Candida species.

| Compound | Pathogen | EC50 (mg/L) | Comparison |

|---|---|---|---|

| T24 | R. solani | 0.45 | Higher than hymexazol (10.49 mg/L) |

| Compound 4 | C. albicans | 0.00195 - 0.0078 | Effective against clinical isolates |

These findings suggest that modifications in the pyrimidine structure can enhance antifungal efficacy.

2. Antiviral Activity

In vitro studies have indicated that similar compounds also exhibit antiviral properties, particularly against Tobacco Mosaic Virus (TMV). The protective effects observed suggest potential applications in agricultural settings for crop protection.

3. Antimicrobial Activity

Compounds within this chemical class have been evaluated for their antibacterial properties. Studies have reported broad-spectrum activity against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria.

The mechanism through which this compound exerts its biological effects is thought to involve inhibition of key enzymatic pathways essential for microbial growth. For instance, similar pyrimidine derivatives have been shown to inhibit succinate dehydrogenase, a critical enzyme in the metabolic pathway of fungi.

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that a related sulfonate derivative exhibited an EC50 value significantly lower than established fungicides, indicating superior antifungal activity.

- Toxicity Assessments : Toxicity studies involving Galleria mellonella larvae indicated low toxicity levels for the compound, suggesting a favorable safety profile for potential therapeutic applications.

- Biofilm Disruption : Research has highlighted the ability of certain pyrimidine derivatives to disrupt biofilms formed by Candida species, which is crucial for developing effective treatments against biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.